![molecular formula C19H20BrFN2O2 B176954 [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone CAS No. 5997-38-6](/img/structure/B176954.png)
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone, also known as BFPFM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFPFM is a piperazine derivative and is classified as a psychoactive drug. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is not fully understood, but it is thought to involve the modulation of dopamine and serotonin neurotransmission. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This may explain the compound's psychoactive effects and its potential therapeutic applications.
生化学的および生理学的効果
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin neurotransmission, [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to have antinociceptive effects, meaning it can reduce pain sensitivity. These effects make [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone a valuable tool for researchers studying the mechanisms of anxiety, depression, and pain.
実験室実験の利点と制限
One of the main advantages of using [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone in laboratory experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the specific role of dopamine in various neurological disorders. However, one limitation of using [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is its potential for abuse and addiction. Researchers must take precautions to ensure that the compound is used safely and responsibly.
将来の方向性
There are a number of future directions for research involving [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone. One area of interest is in the development of new drugs for the treatment of neurological disorders, such as schizophrenia and Parkinson's disease. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone may serve as a valuable starting point for the development of new drugs that target the dopamine D2 receptor. Another area of interest is in the study of the long-term effects of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone use. Researchers must determine the potential risks associated with the use of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone in laboratory experiments and ensure that the compound is used safely and responsibly.
合成法
The synthesis of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone involves the reaction of 4-fluorobenzophenone with 3-bromo-4-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone. The synthesis of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is a relatively straightforward process and can be carried out using standard laboratory equipment.
科学的研究の応用
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been used in a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroscience. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and behavior. This makes [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone a valuable tool for studying the role of dopamine in various neurological disorders, such as schizophrenia and Parkinson's disease.
特性
CAS番号 |
5997-38-6 |
|---|---|
製品名 |
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
分子式 |
C19H20BrFN2O2 |
分子量 |
407.3 g/mol |
IUPAC名 |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-7-2-14(12-17(18)20)13-22-8-10-23(11-9-22)19(24)15-3-5-16(21)6-4-15/h2-7,12H,8-11,13H2,1H3 |
InChIキー |
FCYHJNPZTMHQJZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)Br |
正規SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



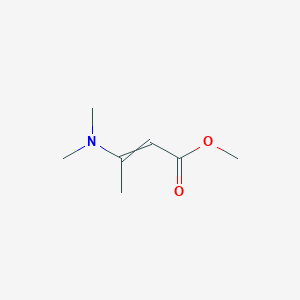
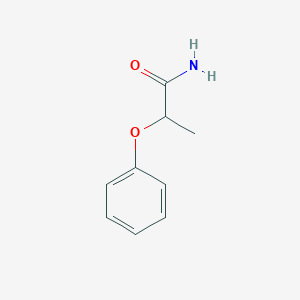
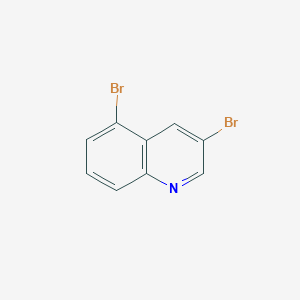
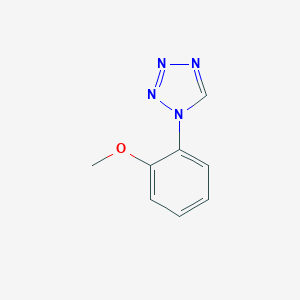
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

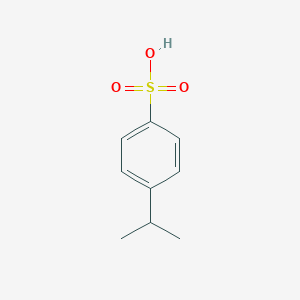
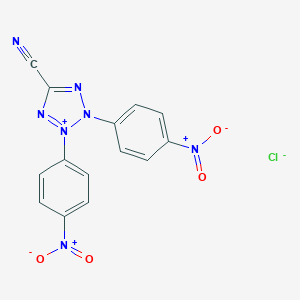
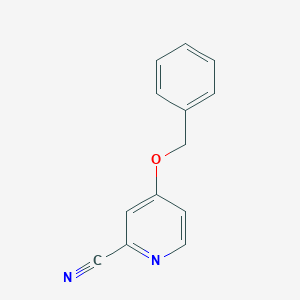
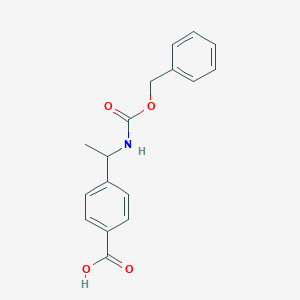
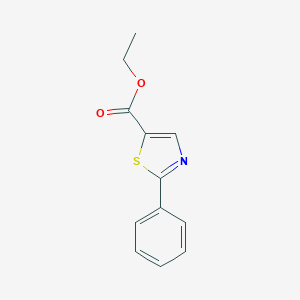
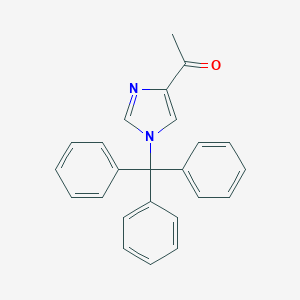
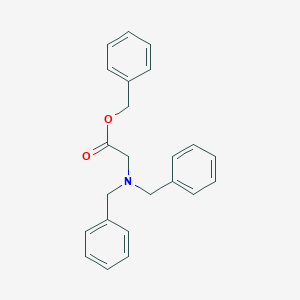
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)